

# 3,5-di-tert-butyl-4-hydroxybenzoic acid properties

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## Compound of Interest

Compound Name: 3-Tert-butyl-4-hydroxybenzoic acid

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An In-Depth Technical Guide to 3,5-di-tert-butyl-4-hydroxybenzoic Acid: Properties, Synthesis, and Applications

## Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3,5-di-tert-butyl-4-hydroxybenzoic acid, a sterically hindered phenolic compound with significant industrial and research applications. We will delve into its fundamental physicochemical properties, explore its synthesis and chemical reactivity, elucidate its mechanism of action as an antioxidant, and survey its diverse applications, from polymer stabilization to its role as a key intermediate in pharmaceutical research.

## Introduction: A Molecule of Strategic Importance

3,5-di-tert-butyl-4-hydroxybenzoic acid, also known by synonyms such as BHT-COOH and 4-carboxy-2,6-di-tert-butylphenol, is an aromatic organic compound that merges the structural features of a benzoic acid and a sterically hindered phenol.<sup>[1][2]</sup> Its architecture, characterized by a hydroxyl group flanked by two bulky tert-butyl groups on a benzoic acid core, is central to its utility.<sup>[3]</sup> These tert-butyl groups impart significant steric hindrance, which modulates the reactivity of the phenolic hydroxyl group, enhancing the stability of the corresponding phenoxy radical. This structural feature is the cornerstone of its potent antioxidant capabilities.<sup>[1]</sup>

Industrially, it is a vital additive for improving the thermal and oxidative stability of polymers and serves as a light stabilizer.<sup>[4]</sup> In the realm of biological sciences, it is recognized as a major

metabolite of the widely used food additive butylated hydroxytoluene (BHT), making its study crucial for understanding the biotransformation and toxicological profile of BHT.[3][5] Furthermore, its functionalized structure makes it a versatile building block in organic synthesis for creating more complex molecules, including potential antistress agents and other pharmaceutical intermediates.[1][5][6]

## Chemical Identity and Physicochemical Properties

Precise identification is paramount in scientific research and development. 3,5-di-tert-butyl-4-hydroxybenzoic acid is unambiguously identified by the following descriptors.

- IUPAC Name: 3,5-di-tert-butyl-4-hydroxybenzoic acid[7]
- Common Synonyms: 4-Carboxy-2,6-di-tert-butylphenol, BHT-COOH, 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzoic acid[2][7]
- CAS Number: 1421-49-4[5]
- Molecular Formula:  $C_{15}H_{22}O_3$ [5][8]
- Molecular Weight: 250.33 g/mol [3][5]

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, formulation, and application.

Property	Value	Source(s)
Appearance	Light yellow to beige crystalline solid/powder	[2][3][5]
Melting Point	206 - 209 °C	[3][5][9]
Boiling Point	~374 °C (estimate)	[2]
Water Solubility	Insoluble	[2][3][9]
Solubility in Organic Solvents	Soluble in ethanol, DMSO, acetone	[3]
pKa	4.77	[2]
LogP (Partition Coefficient)	4.61	[2]

## Synthesis and Manufacturing Pathways

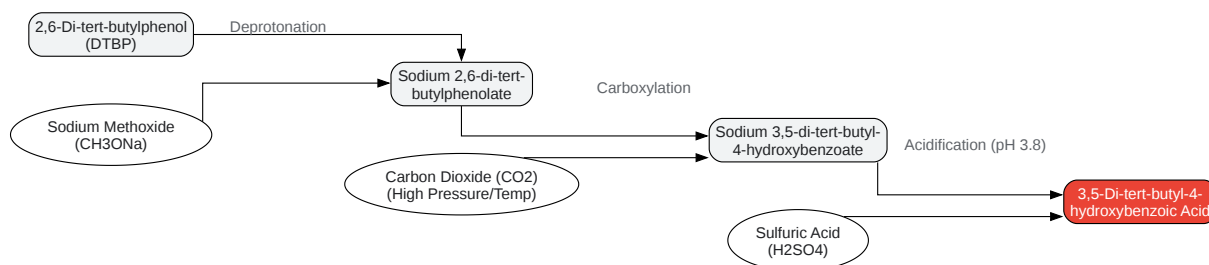
The industrial synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid is primarily achieved through the carboxylation of 2,6-di-tert-butylphenol, a process rooted in the Kolbe-Schmitt reaction.[1] An alternative, though often less direct, route involves the oxidation of the methyl group of butylated hydroxytoluene (BHT).[1]

### The Kolbe-Schmitt Reaction: A Foundational Approach

The causality behind choosing the Kolbe-Schmitt reaction lies in its efficiency for ortho- and para-carboxylation of phenols. For 3,5-di-tert-butyl-4-hydroxybenzoic acid, the process involves two critical steps:

- **Phenolate Formation:** 2,6-di-tert-butylphenol (DTBP) is treated with a strong base, typically an alkali metal hydroxide or methoxide (e.g., sodium methoxide), to form the alkali metal phenolate.[1][10] This deprotonation is essential as it activates the aromatic ring for electrophilic attack by the weak electrophile, carbon dioxide.
- **Carboxylation:** The resulting phenolate is then subjected to high pressure and temperature in the presence of carbon dioxide. The CO<sub>2</sub> is directed to the para-position due to the steric hindrance from the flanking tert-butyl groups, yielding the desired carboxylated product as its

salt.[1][10] Subsequent acidification precipitates the final 3,5-di-tert-butyl-4-hydroxybenzoic acid.[11]



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Fig. 1: Synthesis workflow via the Kolbe-Schmitt reaction.

## Detailed Experimental Protocol: Kolbe-Schmitt Carboxylation

This protocol is a self-validating system; successful completion yields a product whose identity and purity can be confirmed by melting point analysis and spectroscopy.

- **Reactor Setup:** Charge a high-pressure stainless-steel reaction vessel with 2,6-di-tert-butylphenol (DTBP, 5.85 moles) and a 28% solution of sodium methoxide in methanol (0.45 moles).[11] The use of excess DTBP helps to drive the reaction and can be recovered later.[10]
- **Phenolate Formation:** Heat the reaction mixture to 180°C under a nitrogen gas flow to distill off the methanol, forming a slurry of the sodium salt of DTBP.[11]
- **Carboxylation:** Increase the temperature of the slurry to 200°C. Replace the nitrogen atmosphere with carbon dioxide and pressurize the vessel to 6 kgf/cm<sup>2</sup>(G). Maintain these

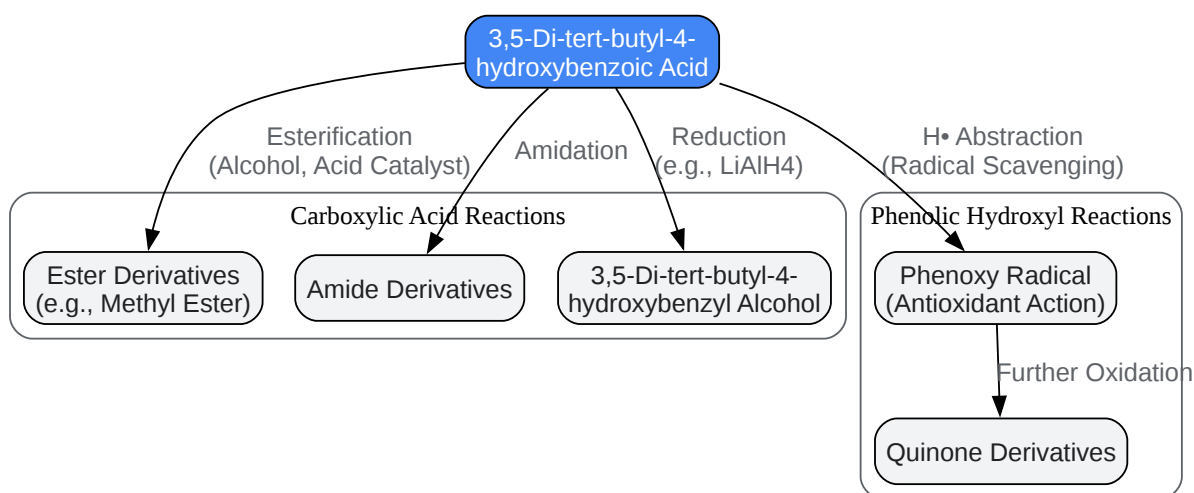
conditions with stirring for 2 hours.[10][11]

- **Work-up and Isolation:** Cool the reaction mixture to 90°C and add water (1200 g). Separate the aqueous and organic (unreacted DTBP) phases at 85°C.[11]
- **Precipitation:** To the aqueous phase, add 73% aqueous sulfuric acid until the pH is adjusted to 3.8. This protonates the carboxylate salt, causing the free acid to precipitate out of the solution.[10][11]
- **Purification:** Filter the precipitated crystals, wash thoroughly with water to remove inorganic salts, and dry to obtain the final product.[11] The yield based on the amount of sodium methoxide used is typically high, in the range of 90-93%.[11]

## Chemical Reactivity and Derivatization

The chemical behavior of 3,5-di-tert-butyl-4-hydroxybenzoic acid is governed by the interplay of its three key functional components: the phenolic hydroxyl group, the carboxylic acid moiety, and the sterically bulky tert-butyl groups.[1]

- **Phenolic Hydroxyl Group:** This group is responsible for the compound's antioxidant activity. It can be oxidized to form a stable phenoxy radical, a process central to its function as a radical scavenger.[1]
- **Carboxylic Acid Group:** This moiety allows for a wide range of derivatizations. It can be readily converted into esters, amides, and acyl chlorides, making the molecule a valuable synthetic intermediate.[1][12][13] It can also be selectively reduced to the corresponding primary alcohol, 3,5-di-tert-butyl-4-hydroxybenzyl alcohol.[1]
- **Aromatic Ring:** The electron-donating hydroxyl group activates the ring, though the bulky tert-butyl groups sterically hinder electrophilic substitution at the ortho positions.



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Fig. 2: Key chemical reactivity pathways.

## Protocol: Synthesis of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

Esterification is a common derivatization. This protocol uses methanol as both a reactant and a solvent, representing an efficient and green chemical approach.

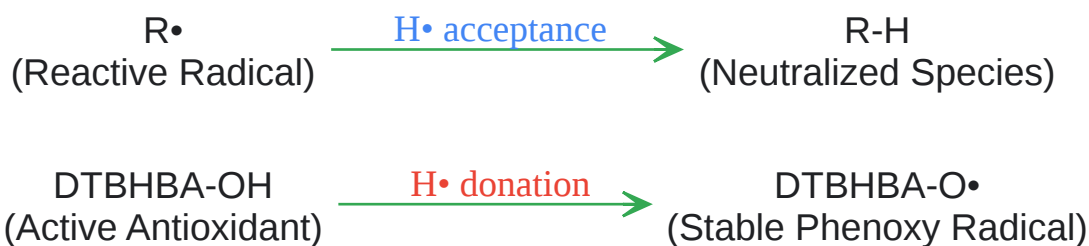
- **Reaction Setup:** In a three-necked flask, combine 3,5-di-tert-butyl-4-hydroxybenzoic acid (1.0 mol), methanol (10-15 mol), and a catalytic amount of p-toluenesulfonic acid (0.17-0.19 mol).<sup>[12]</sup>
- **Reflux:** Heat the mixture with stirring to 65-75°C and maintain a gentle reflux for 9-11 hours. <sup>[12]</sup> The progress can be monitored by TLC.
- **Solvent Removal:** After the reaction is complete, evaporate the excess methanol under reduced pressure.

- Washing: Wash the resulting solid with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with distilled water until neutral.[12]
- Isolation: Perform vacuum filtration to collect the solid product and dry it thoroughly to obtain pure methyl 3,5-di-tert-butyl-4-hydroxybenzoate.[12]

## Mechanism of Action as an Antioxidant

The primary role of 3,5-di-tert-butyl-4-hydroxybenzoic acid as an antioxidant is to function as a radical scavenger. The mechanism is predicated on the ability of the phenolic hydroxyl group to donate its hydrogen atom to a reactive free radical ( $R\cdot$ ), thereby neutralizing it and terminating the oxidative chain reaction.

The key to its efficacy is the stability of the resulting phenoxy radical. The two bulky tert-butyl groups at the ortho positions sterically shield the radical center, preventing it from participating in further undesirable reactions.[1] This steric hindrance also promotes resonance delocalization of the unpaired electron across the aromatic ring, further stabilizing the radical intermediate.



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